molecular formula C21H25ClN4O4 B1445305 Fmoc-Arg-OH.HCl CAS No. 131669-11-9

Fmoc-Arg-OH.HCl

Cat. No. B1445305
M. Wt: 432.9 g/mol
InChI Key: GKVPGWVXDVZUBA-FERBBOLQSA-N
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Description

Fmoc-Arg-OH.HCl, also known as FMOC-ARG(ME2, SYMMETRIC)-OH HCl, is a compound used in peptide synthesis . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The Fmoc group is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

Fmoc-Arg-OH.HCl is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The conventional solid-phase peptide synthesis (SPPS) requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly . The inherent issues centered on Fmoc-Arg-OH could be circumvented by using Fmoc-Arg(HCl)-OH, which undermines the Fmoc-Arg-OH unprotected guanidino side’s reactivity .


Molecular Structure Analysis

The empirical formula of Fmoc-Arg-OH.HCl is C23H30Cl2N4O4 and it has a molecular weight of 497.41 . The SMILES string of the compound is CN/C(NCCCC@@H=O)NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=N/C.Cl.Cl .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

Fmoc-Arg-OH.HCl is a solid compound . It has a functional group Fmoc . The flash point is not applicable .

Relevant Papers The relevant papers retrieved provide information about the properties and uses of Fmoc-Arg-OH.HCl . They discuss its role in peptide synthesis, its molecular structure, and its safety precautions. These papers can be referred to for more detailed information.

Scientific Research Applications

1. Biomedical Applications

  • Application Summary: Fmoc-Arg-OH.HCl is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used as drug delivery systems and diagnostic tools for imaging .
  • Methods of Application: The synthesis of six analogues of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was reported. In these analogues, the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
  • Results or Outcomes: The Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

2. Green Chemistry

  • Application Summary: Fmoc-Arg-OH.HCl is used in Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS), a green chemistry approach to peptide synthesis .
  • Methods of Application: Side-chain unprotected arginine and tyrosine have been successfully incorporated into the target peptide chain on solid supports. The target peptide could be readily obtained by treating the peptidyl resin with a diluted acid solution .
  • Results or Outcomes: The MP-SPPS process achieves a 5.3-fold increase in peptide manufacturing and complies with the philosophy of green chemistry .

3. Hydrogel Construction

  • Application Summary: Fmoc-Arg-OH.HCl is used in the construction of hydrogels .
  • Methods of Application: Several Fmoc-functionalized amino acids and peptides have been used to construct hydrogels .
  • Results or Outcomes: The importance of an additional Fmoc moiety in di-Fmoc-functionalized amino acids for the construction of hydrogels has been demonstrated .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVPGWVXDVZUBA-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg-OH.HCl

CAS RN

131669-11-9
Record name L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131669-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
Incorporation of D-Pro9 into substance P related peptides is known to enhance neurokinin NK-2 receptor agonist potency and selectivity with respect to other neurokinin receptors. We …
Number of citations: 89 pubs.acs.org
DA Stetsenko, VS Apukhtina, BP Chelobanov… - Russian Journal of …, 2016 - Springer
We describe herein a new method for cleaving from resin and removing acid-labile protecting groups in solid-phase peptide synthesis in the presence of a polyfluorinated alcohol (…
Number of citations: 6 link.springer.com
ДА Стеценко, ВС Апухтина, БП Челобанов - Биоорганическая химия, 2016 - elibrary.ru
Предложен способ одновременного удаления кислотолабильных защитных групп и отщепления от полимерного носителя по окончании твердофазного пептидного синтеза в …
Number of citations: 0 elibrary.ru
ВА Кашкин, ВГ Макаров, МН Макарова, ЕВ Шекунова… - 2016 - elibrary.ru
Изобретение относится к биотехнологии. Представлен аналог эксенатида формулы H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Gly-Glu-Glu-Glu-Ala-Val-Arg-Leu-…
Number of citations: 0 elibrary.ru

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